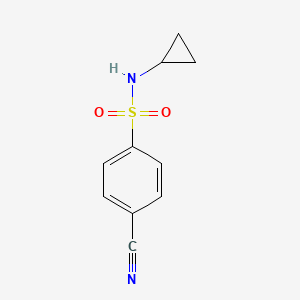

4-氰基-N-环丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

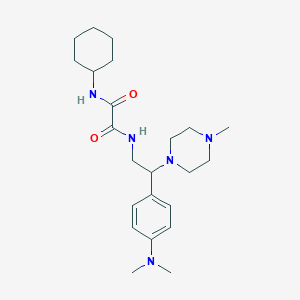

4-Cyano-N-cyclopropylbenzenesulfonamide is a carbonic anhydrase inhibitor . It has a molecular weight of 222.26 and its molecular formula is C10H10N2O2S .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes 4-cyano-N-cyclopropylbenzenesulfonamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 4-cyano-N-cyclopropylbenzenesulfonamide is characterized by the presence of a cyano group and a cyclopropyl group attached to a benzenesulfonamide core .Chemical Reactions Analysis

Cyanoacetamide derivatives, including 4-cyano-N-cyclopropylbenzenesulfonamide, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-cyano-N-cyclopropylbenzenesulfonamide include its molecular weight, molecular formula, and its reactivity with other compounds .科学研究应用

催化剂设计和稳定性

4-氰基-N-环丙基苯磺酰胺作为磺酰胺化合物更广泛类别的一部分,在催化剂设计领域,特别是在氧化反应中显示出前景。例如,磺酰胺取代的铁酞菁,一种相对化合物,因其在氧化条件下的显着稳定性而被发现,展示了使用过氧化氢作为氧化剂催化烯烃氧化的潜力。这突出了该化合物在促进有效化学反应中的作用,这对于绿色化学实践和可持续工业过程的发展至关重要 (Işci et al., 2014)。

胺合成和保护策略

4-氰基-N-环丙基苯磺酰胺独特的化学结构使其适用于胺合成和作为保护基团。研究表明,在特定条件下,仲胺从 4-氰基苯磺酰胺中裂解,表明其可用作胺保护或活化基团。该特性在复杂有机分子的合成中特别有价值,其中保护基团在分子的逐步构建中起着至关重要的作用 (Schmidt et al., 2017)。

先进的合成技术

N-氰基-N-苯基-对甲基苯磺酰胺,与 4-氰基-N-环丙基苯磺酰胺密切相关,已被用作良性的亲电氰化试剂。这种方法能够从芳基溴化物合成各种苯腈,说明了该化合物在促进化学转化方面的多功能性。此类方法是药物和材料科学研究中不可或缺的一部分,强调了该化合物在合成有机化学中的重要性 (Anbarasan et al., 2011)。

抗分枝杆菌剂的开发

磺酰胺化合物通过设计和合成硫醇活化的二氧化硫来源,对结核分枝杆菌表现出有效的抑制作用,超过了异烟肼等临床药物的疗效。这项研究为开发抗分枝杆菌疗法开辟了新的途径,突出了磺酰胺衍生物在应对全球健康挑战中的潜力 (Malwal et al., 2012)。

抗癌药物的开发

对新型二苯磺酰胺的探索已经通过诱导凋亡和自噬途径等机制,发现了具有显着抗癌作用的化合物。此外,这些化合物已被证明可以抑制碳酸酐酶同工酶,这是癌症治疗的靶点。这项研究强调了磺酰胺衍生物在肿瘤学中的治疗潜力,为未来的药物开发奠定了基础 (Gul et al., 2018)。

作用机制

Sulfonamides, which include 4-cyano-N-cyclopropylbenzenesulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

安全和危害

The safety data sheet for 4-cyano-N-cyclopropylbenzenesulfonamide indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing off immediately with plenty of water in case of skin contact .

未来方向

The cyano group in 4-cyano-N-cyclopropylbenzenesulfonamide can be used to construct a Lewis acid molecule with a positive region of electrostatic potential in the area adjoining these substituents. This opens up possibilities for the development of new photocatalysts capable of selective conversion .

属性

IUPAC Name |

4-cyano-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBDUBMSTOBGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

851897-11-5 |

Source

|

| Record name | 4-cyano-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)